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Compound of Interest

Compound Name: Aluminum fumarate

Cat. No.: B6326789

For Researchers, Scientists, and Drug Development Professionals

Aluminum fumarate, a prominent metal-organic framework (MOF), has garnered significant
attention across various scientific disciplines, including pharmaceuticals, due to its exceptional
porosity, high surface area, and notable stability. This technical guide provides an in-depth
exploration of the porosity and surface area of aluminum fumarate, offering a consolidated
resource for researchers and professionals working on its application. The document
summarizes key quantitative data, details the experimental protocols for its characterization,
and illustrates the analytical workflow.

Quantitative Porosity and Surface Area Data

The porous characteristics of aluminum fumarate can vary depending on the synthesis
method and post-synthetic treatment. The following table summarizes a range of reported
values for its Brunauer—-Emmett—Teller (BET) surface area, pore volume, and pore size,
providing a comparative overview for researchers.
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Parameter Reported Value Range Synthesis Method/Notes

Varies with synthesis

hydrothermal, spray drying,
BET Surface Area 726 - 1300 m3/g (hy ] bray €1ying

mechanochemical) and

presence of binders.[1][2]

Typical value for commercially

~1000 m?/g available aluminum fumarate.

[3]

Reported for pristine aluminum
970 - 1160 m3/g . .
umarate.

Laboratory synthesized,

1156 m2/g ]
microporous.[4]
937 m3/g Oven dried at 100 °C.[5]
In-situ synthesis on glass fiber
740 m3/g
paper.[6]
Dependent on synthesis and
Pore Volume 0.33-0.926 cm3/g o
pelletization.[1][7]
For oven-dried (100 °C)
0.38 cm3/g
sample.[5]
) Rhombus-shaped micropores.
Pore Size 5.7 x 6.0 A (0.57 x 0.60 nm)
[31[8]
1.6 nm (16 A) Mean pore diameter.[5]
1.7 nm (17 A) Average pore size.[4]

Experimental Protocols for Characterization

Accurate determination of the surface area and porosity of aluminum fumarate is crucial for its
application. The following section details the standard experimental methodologies employed
for this purpose.
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Sample Preparation and Activation

Prior to analysis, it is imperative to remove any guest molecules (e.g., water, solvents) from the
pores of the aluminum fumarate without compromising its framework structure. This process
is known as activation.

» Objective: To evacuate the pores to allow for accurate measurement of gas adsorption.
o Apparatus: Vacuum oven or a degassing station connected to the gas adsorption analyzer.
e Procedure:

o Place a precisely weighed amount of the aluminum fumarate sample (typically 50-100
mg) into a sample tube of known weight.

o Attach the sample tube to the degassing port of the gas adsorption analyzer.

o Heat the sample under a high vacuum (e.g., <10 umHg). The temperature and duration of
heating are critical parameters. For aluminum fumarate, typical activation conditions are
heating at 150°C for at least 3 hours.[7] Some protocols may use slightly different
conditions, such as 120°C for 3 hours.

o After degassing, the sample tube is cooled to room temperature while still under vacuum
and then weighed again to determine the activated sample mass.

Nitrogen Adsorption-Desorption Isotherm Measurement
(BET Analysis)

The BET theory is the most common method for determining the specific surface area of
porous materials. It involves measuring the amount of an inert gas (typically nitrogen) that
adsorbs onto the surface of the material at cryogenic temperature (77 K, the boiling point of
liquid nitrogen).

o Objective: To obtain the nitrogen adsorption-desorption isotherm, from which the BET
surface area, pore volume, and pore size distribution can be calculated.
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e Apparatus: A volumetric gas adsorption analyzer (e.g., Micromeritics ASAP series,
Quantachrome Instruments).

e Procedure:

o The sample tube containing the activated aluminum fumarate is transferred to the
analysis port of the instrument.

o Adewar filled with liquid nitrogen is raised to immerse the sample tube, maintaining a
constant temperature of 77 K.

o Small, controlled doses of nitrogen gas are introduced into the sample tube.

o The amount of adsorbed gas is determined by measuring the pressure change in the
manifold of a known volume.

o This process is repeated over a range of relative pressures (P/Po, where P is the pressure
of the gas and Po is the saturation pressure of the gas at 77 K) to generate the adsorption
isotherm.

o Subsequently, the pressure is systematically reduced to measure the desorption of
nitrogen, generating the desorption isotherm. The shape of the isotherm provides initial
insights into the porous nature of the material (e.g., Type | for microporous materials).[5]

Data Analysis

o BET Surface Area: The surface area is calculated from the adsorption data in the relative
pressure range of approximately 0.05 to 0.35 using the BET equation.

o Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed
at a relative pressure close to saturation (e.g., P/Po = 0.99).

o Pore Size Distribution: The pore size distribution can be calculated from the adsorption or
desorption isotherm using theoretical models such as Barrett-Joyner-Halenda (BJH) for
mesopores or Density Functional Theory (DFT) and Non-Local Density Functional Theory
(NLDFT) for micropores.[9]
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Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the porosity and surface area
characterization of aluminum fumarate.
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Caption: Workflow for Aluminum Fumarate Porosity Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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